

# ATL1102: A Technical Overview of its Discovery and Clinical Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MG-1102   |           |
| Cat. No.:            | B15138660 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

ATL1102 is a second-generation antisense oligonucleotide designed to treat inflammatory conditions by targeting the CD49d subunit of Very Late Antigen-4 (VLA-4). This document provides a comprehensive technical overview of the discovery, mechanism of action, and clinical development history of ATL1102. It details the scientific rationale for its development, summarizes key preclinical and clinical findings in Multiple Sclerosis (MS) and Duchenne Muscular Dystrophy (DMD), and outlines the experimental protocols of pivotal studies. Quantitative data from clinical trials are presented in structured tables, and key biological and procedural pathways are visualized using Graphviz diagrams.

## **Discovery and Rationale**

The discovery of ATL1102 is rooted in the understanding of the role of lymphocyte trafficking in inflammatory diseases. The adhesion molecule VLA-4, expressed on the surface of lymphocytes, plays a critical role in their migration from the bloodstream into inflamed tissues.

[1] VLA-4 is a heterodimer composed of an alpha subunit (CD49d) and a beta subunit (CD29). The interaction of VLA-4 with its ligand, VCAM-1, on the endothelial cell surface is a key step in this process.

In diseases like relapsing-remitting multiple sclerosis (RRMS), the migration of pathogenic lymphocytes into the central nervous system (CNS) contributes to the formation of

#### Foundational & Exploratory





inflammatory lesions and subsequent neurological damage.[1][2] Similarly, in Duchenne muscular dystrophy (DMD), inflammation exacerbates muscle fiber damage.[3] It has been observed that DMD patients with a higher number of T cells expressing high levels of CD49d experience a more severe and rapid disease progression.[3][4]

This understanding led to the development of ATL1102, an antisense oligonucleotide that specifically targets the messenger RNA (mRNA) of human CD49d.[2] By inhibiting the production of the CD49d protein, ATL1102 aims to reduce the expression of VLA-4 on lymphocytes, thereby impeding their ability to migrate to sites of inflammation.[1] This approach offers a targeted immunomodulatory therapy with the potential to reduce inflammation and slow disease progression in VLA-4 mediated disorders.[3]

#### **Mechanism of Action**

ATL1102 is a 2'-O-methoxyethyl (2'MOE) modified "gapmer" antisense oligonucleotide.[5][6] Its mechanism of action involves the following steps:

- Hybridization: ATL1102, a single-stranded nucleic acid sequence, is designed to be complementary to a specific sequence within the 3'-untranslated region of the human CD49d mRNA. It binds to this target mRNA through Watson-Crick base pairing.[2]
- RNase H Recruitment: The central "gap" of the antisense oligonucleotide is composed of DNA-like residues. This DNA:RNA hybrid duplex is recognized and bound by the ubiquitous intracellular enzyme, Ribonuclease H (RNase H).[2][5]
- mRNA Degradation: RNase H cleaves the RNA strand of the hybrid duplex, leading to the degradation of the CD49d mRNA.[2][5]
- Inhibition of Protein Synthesis: The destruction of the CD49d mRNA prevents it from being translated into the CD49d protein by the cellular machinery.
- Reduced VLA-4 Expression: The subsequent reduction in the available pool of CD49d protein leads to a decrease in the expression of functional VLA-4 on the surface of lymphocytes.
- Inhibition of Cell Adhesion and Migration: The reduced VLA-4 expression impairs the ability of lymphocytes to adhere to the vascular endothelium and migrate into inflamed tissues.[1][2]



This targeted approach allows for the selective downregulation of a key protein involved in the inflammatory cascade.



Click to download full resolution via product page

Caption: Mechanism of action of ATL1102.

# **Preclinical Development**



Preclinical studies in animal models of inflammatory diseases, including asthma and multiple sclerosis, demonstrated the potential of antisense inhibition of VLA-4.[7][8] A murine-specific CD49d antisense oligonucleotide was shown to reduce VLA-4 expression in inflamed lymph nodes and spleen.[2] In the mdx mouse model of DMD, a mouse-specific CD49d ASO demonstrated the ability to reduce CD49d mRNA expression in muscle and decrease contraction-induced muscle damage.[5] These proof-of-concept studies provided the rationale for advancing ATL1102 into clinical trials.

## **Clinical Development**

ATL1102 has been investigated in Phase II clinical trials for both relapsing-remitting multiple sclerosis (RRMS) and Duchenne muscular dystrophy (DMD).

#### **Multiple Sclerosis (MS)**

A Phase IIa, multicenter, double-blind, placebo-controlled, randomized trial was conducted to evaluate the efficacy and safety of ATL1102 in patients with RRMS.[2]

Key Quantitative Results from the Phase IIa MS Trial



| Endpoint                                       | ATL1102<br>(n=37) | Placebo (n=37) | Reduction vs.<br>Placebo | p-value |
|------------------------------------------------|-------------------|----------------|--------------------------|---------|
| Cumulative new active lesions (weeks 4, 8, 12) | 3.0 (SD 6.12)     | 6.2 (SD 9.89)  | 54.4%                    | 0.01    |
| Cumulative new gadolinium-enhancing T1 lesions | -                 | -              | 67.9%                    | 0.002   |
| New active lesions at week 8                   | 2.6 (SD 5.75)     | 3.6 (SD 5.49)  | -                        | 0.0456  |
| Reduction in inflammatory brain lesions        | -                 | -              | 88.5%                    | -       |
| Reduction in circulating lymphocytes           | ~25%              | -              | -                        | -       |

Data sourced from Limmroth, V. et al. Neurology, 2014.[2][5][9]

Experimental Protocol: Phase IIa MS Trial

- Trial Design: A multicenter, double-blind, placebo-controlled, randomized phase II trial.[2]
- Participants: 77 patients with relapsing-remitting multiple sclerosis (RRMS).[2][10]
- Inclusion Criteria: Patients with RRMS.[2]
- Exclusion Criteria: Not detailed in the provided search results.
- Treatment Regimen: Patients received 200 mg of ATL1102 subcutaneously three times in the first week, followed by twice-weekly injections for 7 weeks, or a placebo.[2]
- Monitoring: Patients were monitored for an additional 8 weeks after the treatment period.[2]



- Primary Endpoint: The cumulative number of new active lesions (either new gadolinium-enhancing T1 lesions or non-enhancing new or enlarging T2 lesions) at weeks 4, 8, and 12. [2]
- Secondary Endpoints: Included the cumulative number of new gadolinium-enhancing T1 lesions.[2]
- Imaging: MRI scans were performed at baseline and at weeks 4, 8, 12, and 16.[2]
- Safety Assessments: Monitoring of treatment-emergent adverse events.[2]



Click to download full resolution via product page

Caption: Workflow of the Phase IIa clinical trial of ATL1102 in RRMS.

# **Duchenne Muscular Dystrophy (DMD)**



A Phase II, open-label clinical trial was conducted to assess the safety and tolerability of ATL1102 in non-ambulatory patients with DMD.[7][11]

Key Quantitative Results from the Phase II DMD Trial

| Endpoint                           | Result                                                           |  |  |
|------------------------------------|------------------------------------------------------------------|--|--|
| Safety and Tolerability            |                                                                  |  |  |
| Serious Adverse Events             | None reported.[3][4]                                             |  |  |
| Withdrawals from study             | None.[11]                                                        |  |  |
| Most Common Adverse Events         | Mild injection site erythema and skin discoloration.[5][9][11]   |  |  |
| Efficacy (Secondary Endpoints)     |                                                                  |  |  |
| Performance of Upper Limb (PUL2.0) | Stabilization of muscle function.[12]                            |  |  |
| Grip and Pinch Strength            | Improvements observed.[11][13]                                   |  |  |
| MRI Fat Fraction                   | Stabilization observed.[12]                                      |  |  |
| CD3+CD49d+ T lymphocytes           | Statistically significant increase 4 weeks post-treatment.[5][9] |  |  |

Data sourced from various press releases and publications.[3][4][5][9][11][12][13]

Experimental Protocol: Phase II DMD Trial

- Trial Design: An open-label, single-arm, phase II clinical trial.[7][11]
- Participants: 9 non-ambulatory boys with DMD, aged between 10 and 18 years.[7][13]
- Inclusion Criteria: Non-ambulatory DMD patients.[11][14]
- Exclusion Criteria: Not detailed in the provided search results.
- Treatment Regimen: 25 mg of ATL1102 administered weekly via subcutaneous injection for 24 weeks.[7][13]



- Primary Endpoint: To assess the safety and tolerability of ATL1102.[3][11]
- Secondary Endpoints: Included the impact on T-cell populations and efficacy as measured by standard muscle strength and function tests (e.g., PUL2.0, MyoGrip, MyoPinch).[11]
- Safety Assessments: Monitoring for adverse events.[11]

It is important to note that a subsequent Phase 2b study of avicursen (ATL1102) in nonambulant boys with DMD failed to show a difference between the drug and placebo, and the open-label extension of this trial was stopped.[14]

# Safety and Tolerability

Across the Phase II trials in both MS and DMD, ATL1102 was generally well-tolerated.[2][11] The most common treatment-emergent adverse events were mild to moderate injection site reactions, such as erythema.[2][11] In the MS trial, a decrease in platelet counts was observed, which returned to the normal range after dosing was completed.[2] No serious adverse events were reported in the initial Phase II DMD trial.[3][4]

### Conclusion

ATL1102 is a targeted antisense therapy that has demonstrated a clear mechanism of action and biological activity in downregulating VLA-4 expression. In a Phase IIa trial for RRMS, it significantly reduced the number of new active brain lesions, providing proof-of-concept for this therapeutic approach in neuroinflammatory disorders.[2] The initial Phase II trial in non-ambulatory DMD patients showed a favorable safety profile and encouraging trends in the stabilization of muscle function and strength.[11] However, a subsequent placebo-controlled trial in DMD did not meet its efficacy endpoints.[14] Further investigation is required to fully elucidate the therapeutic potential of ATL1102 in these and other inflammatory conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Foundational & Exploratory





- 1. go.drugbank.com [go.drugbank.com]
- 2. CD49d antisense drug ATL1102 reduces disease activity in patients with relapsing-remitting MS PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive preliminary results from ATL1102 for DMD Phase II trial BioSpace [biospace.com]
- 4. parentprojectmd.org [parentprojectmd.org]
- 5. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. worldduchenne.org [worldduchenne.org]
- 8. Antisense ATL1102 Final Phase II DMD Results Meet Primary Endpoint and Exceed Expectations on Secondary Endpoints BioSpace [biospace.com]
- 9. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice
   PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATL1102 for MS Phase II trial results published in the leading Medical Journal Neurology [prnewswire.com]
- 11. Antisense Therapeutics Announces Positive Results from Phase 2 Study of ATL1102 in DMD Quest | Muscular Dystrophy Association [mdaquest.org]
- 12. mdaconference.org [mdaconference.org]
- 13. musculardystrophynews.com [musculardystrophynews.com]
- 14. musculardystrophyuk.org [musculardystrophyuk.org]
- To cite this document: BenchChem. [ATL1102: A Technical Overview of its Discovery and Clinical Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15138660#discovery-and-development-history-of-atl1102]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com